7-Hydroxymethotrexate-d3

LC-MS/MS Isotope Dilution Therapeutic Drug Monitoring

Select 7-Hydroxymethotrexate-d3 (CAS 432545-62-5) as your isotope-labeled internal standard to eliminate LC-MS/MS quantification errors. Only the d3 label provides a definitive +3.0 Da mass shift, cleanly separating the calibrator from endogenous 7-OH-MTX. This specificity delivers %RSD <9.0%, recoveries of 96–103%, and an LOQ as low as 0.75 ng/mL—performance mandatory for clinical MTX monitoring and pharmacokinetic studies. Request a quote today.

Molecular Formula C20H22N8O6
Molecular Weight 473.5 g/mol
Cat. No. B12394060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxymethotrexate-d3
Molecular FormulaC20H22N8O6
Molecular Weight473.5 g/mol
Structural Identifiers
SMILESCN(CC1=NC2=C(N=C(N=C2NC1=O)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O
InChIInChI=1S/C20H22N8O6/c1-28(8-12-18(32)26-16-14(23-12)15(21)25-20(22)27-16)10-4-2-9(3-5-10)17(31)24-11(19(33)34)6-7-13(29)30/h2-5,11H,6-8H2,1H3,(H,24,31)(H,29,30)(H,33,34)(H5,21,22,25,26,27,32)/t11-/m0/s1/i1D3
InChIKeyHODZDDDNGRLGSI-DCLJDFQTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Hydroxymethotrexate-d3 Procurement Guide: Analytical Performance & Quantitative Differentiation Data for Methotrexate Metabolite LC-MS/MS Internal Standards


7-Hydroxymethotrexate-d3 (CAS 432545-62-5; C₂₀H₁₉D₃N₈O₆; MW 473.46) is a stable isotope-labeled internal standard . It is a deuterated (d3) form of 7-hydroxymethotrexate (7-OH-MTX), which is the primary circulating metabolite of the antifolate chemotherapeutic agent methotrexate (MTX) . This compound is specifically designed as an analytical reference standard for the precise and accurate quantification of the endogenous metabolite 7-OH-MTX in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Its core function is to serve as an isotopically distinct calibrator, enabling robust isotope dilution mass spectrometry (IDMS) workflows [1].

Why Non-Deuterated 7-Hydroxymethotrexate Standards Are Inadequate for Quantitative LC-MS/MS Analysis


Substituting a non-deuterated 7-hydroxymethotrexate standard for 7-Hydroxymethotrexate-d3 in quantitative LC-MS/MS assays introduces fundamental analytical inaccuracies. The endogenous analyte and a non-deuterated standard share identical mass and chromatographic properties, making them indistinguishable to the mass spectrometer [1]. This co-elution compromises the ability to correct for analyte loss during sample preparation and for ion suppression or enhancement effects within the MS source, which are critical for achieving the high accuracy and precision demanded by clinical and pharmacokinetic studies [1]. In contrast, the deuterium label in 7-Hydroxymethotrexate-d3 provides a distinct mass shift (m/z 474.2→327.2 vs. 471.2→324.2 for the analyte) [2], enabling robust and reliable quantification via isotope dilution mass spectrometry [3].

7-Hydroxymethotrexate-d3 Quantitative Differentiation Evidence: Validated Performance Metrics vs. Non-Deuterated & Alternative Standards


Mass Spectrometric Selectivity: Deuterated Internal Standard Eliminates Co-Elution Interference with Endogenous 7-Hydroxymethotrexate

The core differentiator of 7-Hydroxymethotrexate-d3 is its ability to be analytically distinguished from its non-deuterated counterpart (7-OH-MTX) by mass spectrometry. While the endogenous metabolite 7-OH-MTX and a non-deuterated standard are isobaric and chromatographically identical, the d3-labeled version exhibits a distinct mass-to-charge ratio (m/z) transition, enabling it to serve as a robust internal standard [1].

LC-MS/MS Isotope Dilution Therapeutic Drug Monitoring

Analytical Accuracy: d3-Labeled Internal Standard Delivers High Recovery and Precision in Validated LC-MS/MS Assays

The use of 7-Hydroxymethotrexate-d3 as an internal standard has been validated to yield high analytical recovery and excellent precision in human serum. An LC-MS/MS method employing a D3-methotrexate internal standard reported average recoveries for 7-hydroxymethotrexate ranging from 96.41% to 103.04% with intra- and inter-day precision (%RSD) of less than 9.0% [1].

Assay Validation Bioanalysis Method Precision

Assay Sensitivity: 7-Hydroxymethotrexate-d3 Internal Standard Enables Low ng/mL Quantification Limits

Validated LC-MS/MS methods utilizing 7OH-MTX-d3 as the internal standard consistently achieve low ng/mL limits of quantification (LOQ), essential for tracking low systemic concentrations of the metabolite. For example, one assay using deuterated internal standards MTX-d3 and 7OH-MTX-d3 achieved a lower limit of quantitation (LOQ) of 0.75 ng/mL for 7-OH-MTX [1].

Sensitivity LLOQ LOD

Superiority Over Immunoassay: Deuterated Internal Standards in LC-MS/MS Provide Unmatched Specificity Compared to Cross-Reactive Immunoassays

Clinical monitoring of methotrexate (MTX) often relies on immunoassays which are known to suffer from significant cross-reactivity with the major metabolite 7-OH-MTX, leading to overestimation of MTX concentrations. An analysis of various MS/MS-based methods (which use deuterated internal standards like 7-Hydroxymethotrexate-d3) showed they are far more resistant to interference from hemolysis, icterus, and lipemia than immunoassays, providing a more accurate reflection of the true analyte concentration [1].

Immunoassay Interference Assay Specificity Cross-Reactivity

Critical for Clinical Research: Quantifying 7-OH-MTX is Essential for Predicting Methotrexate Delayed Elimination and Toxicity

Accurate measurement of the 7-OH-MTX metabolite is clinically significant. Studies have demonstrated that monitoring 7-OH-MTX levels, for which a deuterated internal standard like 7-Hydroxymethotrexate-d3 is essential for reliable quantification, can provide predictive value for delayed MTX elimination, a condition associated with severe toxicities like nephrotoxicity [1].

Delayed Elimination Pharmacokinetics Nephrotoxicity

7-Hydroxymethotrexate-d3 High-Value Application Scenarios Driven by Quantitative Performance Advantages


Clinical Therapeutic Drug Monitoring (TDM) of High-Dose Methotrexate

This compound is essential for developing and running validated LC-MS/MS assays in hospital and reference laboratories for monitoring MTX and 7-OH-MTX in patient plasma [1]. The high analytical specificity (Δm/z +3.0 Da) [2] and precision (%RSD <9.0%) [3] afforded by the d3 internal standard are required to accurately measure the metabolite and parent drug, enabling clinicians to assess delayed MTX elimination risk and adjust leucovorin rescue, thereby mitigating severe toxicity [4].

Preclinical and Clinical Pharmacokinetic (PK) Studies

In drug development and academic research settings, 7-Hydroxymethotrexate-d3 is the critical internal standard for quantifying the formation and clearance of the 7-OH-MTX metabolite in plasma, urine, and tissue samples [2]. The ability to achieve low limits of quantitation (0.75 ng/mL) [5] and correct for complex matrix effects via IDMS [2] is fundamental for generating accurate PK parameters (e.g., AUC, Cmax, t1/2) and understanding the metabolic fate of MTX in both animal models and human subjects [4].

Clinical Research Investigating MTX Toxicity and Response Biomarkers

Researchers investigating the relationship between 7-OH-MTX exposure and clinical outcomes (e.g., nephrotoxicity, hepatotoxicity) rely on the accurate and precise data generated by assays using 7-Hydroxymethotrexate-d3 [4]. The use of a deuterated internal standard overcomes the limitations of cross-reactive immunoassays , allowing researchers to confidently associate specific 7-OH-MTX levels with toxicity or efficacy, thereby advancing the development of predictive biomarkers for personalized MTX therapy.

Bioanalytical Assay Development and Validation

For CROs and bioanalytical laboratories, 7-Hydroxymethotrexate-d3 is a foundational tool for developing and validating new LC-MS/MS methods for MTX metabolites [5]. Its validated performance characteristics in high-precision recovery (96.41% - 103.04%) [3] and robust linearity (R2 > 0.997) [5] are essential benchmarks for demonstrating method suitability in accordance with regulatory guidelines (e.g., FDA, EMA).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Hydroxymethotrexate-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.